molecular formula C7H6N2O3 B13040426 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid

Cat. No.: B13040426
M. Wt: 166.13 g/mol
InChI Key: HPHDFVAHJRWLEL-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with an oxazole derivative under specific conditions that promote cyclization . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid may involve bulk synthesis techniques, including the use of continuous flow reactors and scalable catalytic processes. These methods aim to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure .

Scientific Research Applications

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpyrazolo[1,5-a]pyrimidine
  • 3-Methylpyrazolo[5,1-c]-1,2,4-triazine
  • 3-Methylpyrazolo[1,5-a]-1,3,5-triazine

Uniqueness

3-Methylpyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-methylpyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c1-4-3-12-6-2-5(7(10)11)8-9(4)6/h2-3H,1H3,(H,10,11)

InChI Key

HPHDFVAHJRWLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC(=NN12)C(=O)O

Origin of Product

United States

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